molecular formula C9H14O2 B1457685 2-Cyclobutanecarbonyloxolane CAS No. 1600972-63-1

2-Cyclobutanecarbonyloxolane

Cat. No. B1457685
M. Wt: 154.21 g/mol
InChI Key: QIGOOWMFSYJXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclobutanecarbonyloxolane is a cyclic organic compound. It has a molecular formula of C9H14O2 and a molecular weight of 154.21 g/mol .

Scientific Research Applications

  • Carbon Nanotubes

    • Field : Nanotechnology
    • Application : Carbon nanotubes (CNTs) have been recognized as a promising material in a wide range of applications, from safety to energy-related devices .
    • Method : The methodology for CNTs dispersion was established to overcome their poor solubility in aqueous and organic solvents .
    • Results : Functionalised CNTs have been playing an increasingly central role in the research, development, and application of carbon nanotube-based nanomaterials and systems .
  • Silica-Based Nanoparticles

    • Field : Nanotechnology
    • Application : Functionalized silica nanoparticles (SiO2 NPs) have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • Method : The fabrication of functionalized silica nanoparticles and their attractive applications have been extensively highlighted .
    • Results : These applications have been selected for demonstrating the role of the surface modification step on the various properties of the silica surface .

properties

IUPAC Name

cyclobutyl(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(7-3-1-4-7)8-5-2-6-11-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGOOWMFSYJXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutanecarbonyloxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclobutanecarbonyloxolane
Reactant of Route 2
Reactant of Route 2
2-Cyclobutanecarbonyloxolane
Reactant of Route 3
2-Cyclobutanecarbonyloxolane
Reactant of Route 4
2-Cyclobutanecarbonyloxolane
Reactant of Route 5
2-Cyclobutanecarbonyloxolane
Reactant of Route 6
2-Cyclobutanecarbonyloxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.